

An In-depth Technical Guide to the Physicochemical Properties of Ioglycamic Acid

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Compound of Interest

Compound Name: Ioglycamic Acid

Cat. No.: B1672078

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioglycamic acid is a diagnostic radiopaque contrast medium.^[1] As an iodinated organic compound, its primary function lies in its ability to opacify internal body structures during X-ray-based imaging procedures, owing to the high atomic number of iodine which effectively absorbs X-rays. This guide provides a comprehensive overview of the core physicochemical properties of **Ioglycamic acid**, offering critical data and experimental insights for professionals in research and drug development.

Chemical Identity and Structure

Ioglycamic acid is chemically identified as 3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid.^[2] It is characterized by two tri-iodinated benzene rings linked by a diglycolic acid derivative chain.

Identifier	Value
IUPAC Name	3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid[2]
CAS Number	2618-25-9[1][2]
Molecular Formula	C ₁₈ H ₁₀ I ₆ N ₂ O ₇
Canonical SMILES	<chem>C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)C(=O)O)I</chem>
InChI	InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
InChIKey	FZDZULUFHNDEDJ-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **ioglycamic acid**.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Weight	1127.71 g/mol	
Melting Point	222 °C (with baking)	
Density	2.45 g/cm ³	
Physical Description	Microcrystalline, almost colorless crude product.	

Table 2: Solubility and Partitioning Characteristics

Property	Value	Method
Water Solubility	0.2 g/L (temperature not stated)	Experimental
logP (Octanol-Water Partition Coefficient)	4.8	Computed (XLogP3)

Table 3: Ionization Properties

Property	Value	Method
pKa (Strongest Acidic)	3.53	Predicted
pKa (Strongest Basic)	-3.61	Predicted

Experimental Protocols

Detailed experimental protocols specific to **ioglycamic acid** are not readily available in the public domain. Therefore, the following sections describe generalized, standard methodologies that are appropriate for determining the key physicochemical properties of **ioglycamic acid** and similar tri-iodinated benzoic acid derivatives.

Synthesis of Ioglycamic Acid

A described manufacturing process for **ioglycamic acid** involves the reaction of 3-amino-2,4,6-triiodobenzoic acid with diglycolic acid dichloride.

Materials:

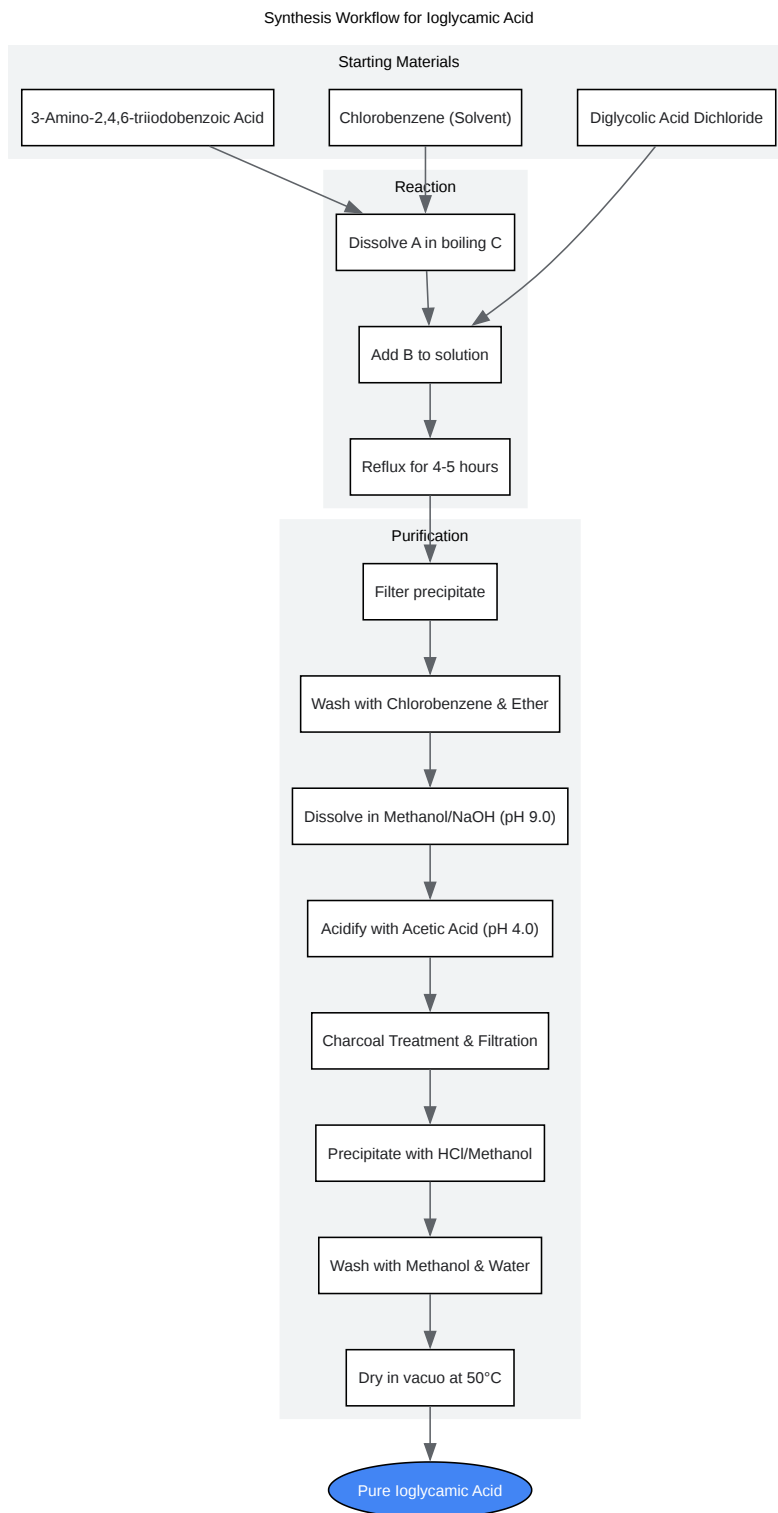
- Dry 3-amino-2,4,6-triiodobenzoic acid
- Diglycolic acid dichloride
- Dry chlorobenzene
- Ether

- Methanol
- Sodium hydroxide
- 10% Acetic acid
- Charcoal

Procedure:

- Dissolve 910 g of dry 3-amino-2,4,6-triiodobenzoic acid in 4,800 cc of dry, boiling chlorobenzene with stirring.
- Slowly add a solution of 151.7 g of diglycolic acid dichloride in 100 cc of dry chlorobenzene to the boiling solution.
- Heat the mixture under reflux for 4 to 5 hours until the evolution of hydrogen chloride gas ceases.
- Filter the resulting precipitate from the warm solution with suction.
- Wash the precipitate with chlorobenzene and then with ether to yield the crude product.
- Suspend the crude product in 2.5 liters of pure methanol.
- Slowly add a solution of 73 g of pure sodium hydroxide in the same weight of water, diluted with 675 cc of methanol, until the acid dissolves and the pH reaches 9.0.
- Maintain the pH at 9.0 for 15 minutes.
- Adjust the pH to 4.0 by adding 10% acetic acid.
- Stir in 17 g of charcoal and filter after 15 minutes.
- Slowly add the clear filtrate to a stirred solution of 415 cc of pure, concentrated hydrochloric acid in 4.15 liters of 50% methanol.
- After stirring for 30 minutes and decanting after 1 hour, filter the precipitate with suction.

- Wash the precipitate with a small amount of methanol and then thoroughly with water until free of hydrochloric acid.
- Dry the purified product in vacuo at 50°C.



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Caption: A flowchart illustrating the key steps in the synthesis and purification of **ioglycamic acid**.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

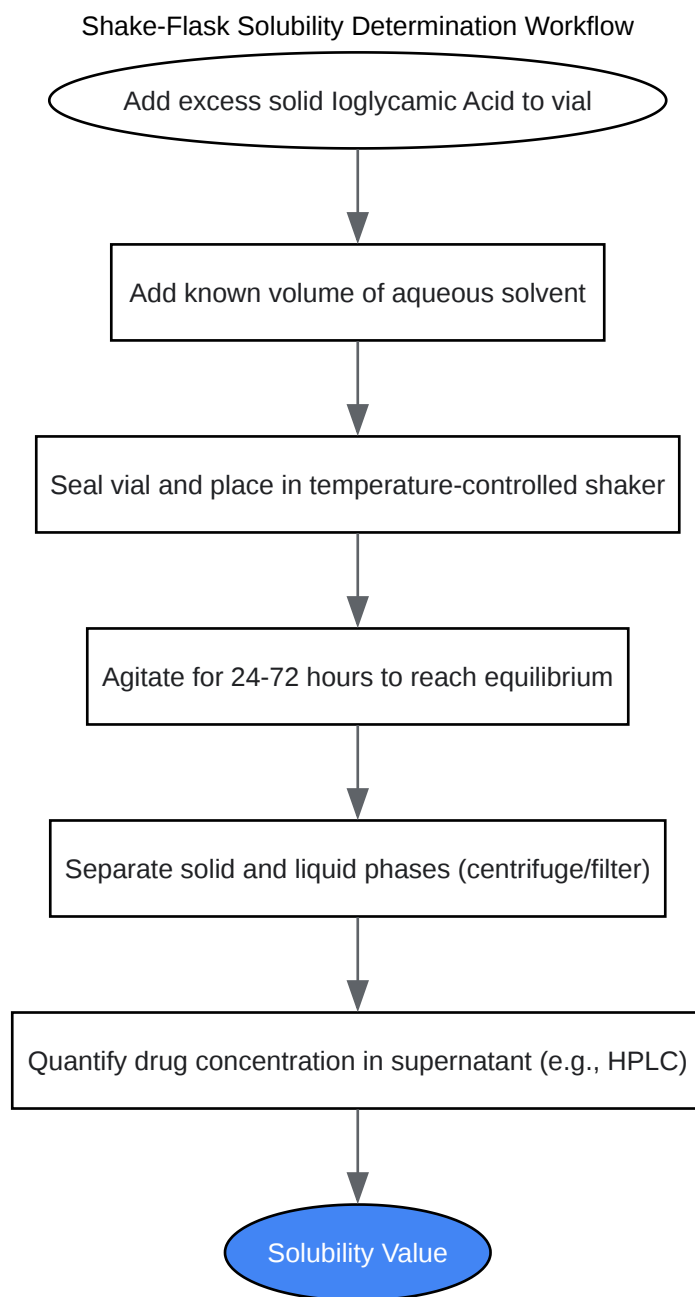
Materials:

- **ioglycamic acid** (pure solid)
- Purified water (or buffer of desired pH)
- Glass vials with screw caps
- Shaker bath with temperature control
- Centrifuge or filtration apparatus (e.g., 0.22 μm syringe filter)
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of solid **ioglycamic acid** to a glass vial to ensure that a saturated solution is formed and that solid remains after equilibrium.
- Add a known volume of the aqueous solvent (e.g., purified water or a specific buffer) to the vial.
- Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). Equilibrium is confirmed when the concentration of **ioglycamic acid** in solution does not change between successive time points.
- After equilibration, allow the vials to stand to let the excess solid settle.

- Carefully remove an aliquot of the supernatant. Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantify the concentration of **ioglycamic acid** in the clear filtrate using a validated analytical method, such as HPLC-UV.
- The determined concentration represents the aqueous solubility of **ioglycamic acid** under the specified conditions.



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Caption: A generalized workflow for determining the aqueous solubility of a compound using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of ionizable substances.

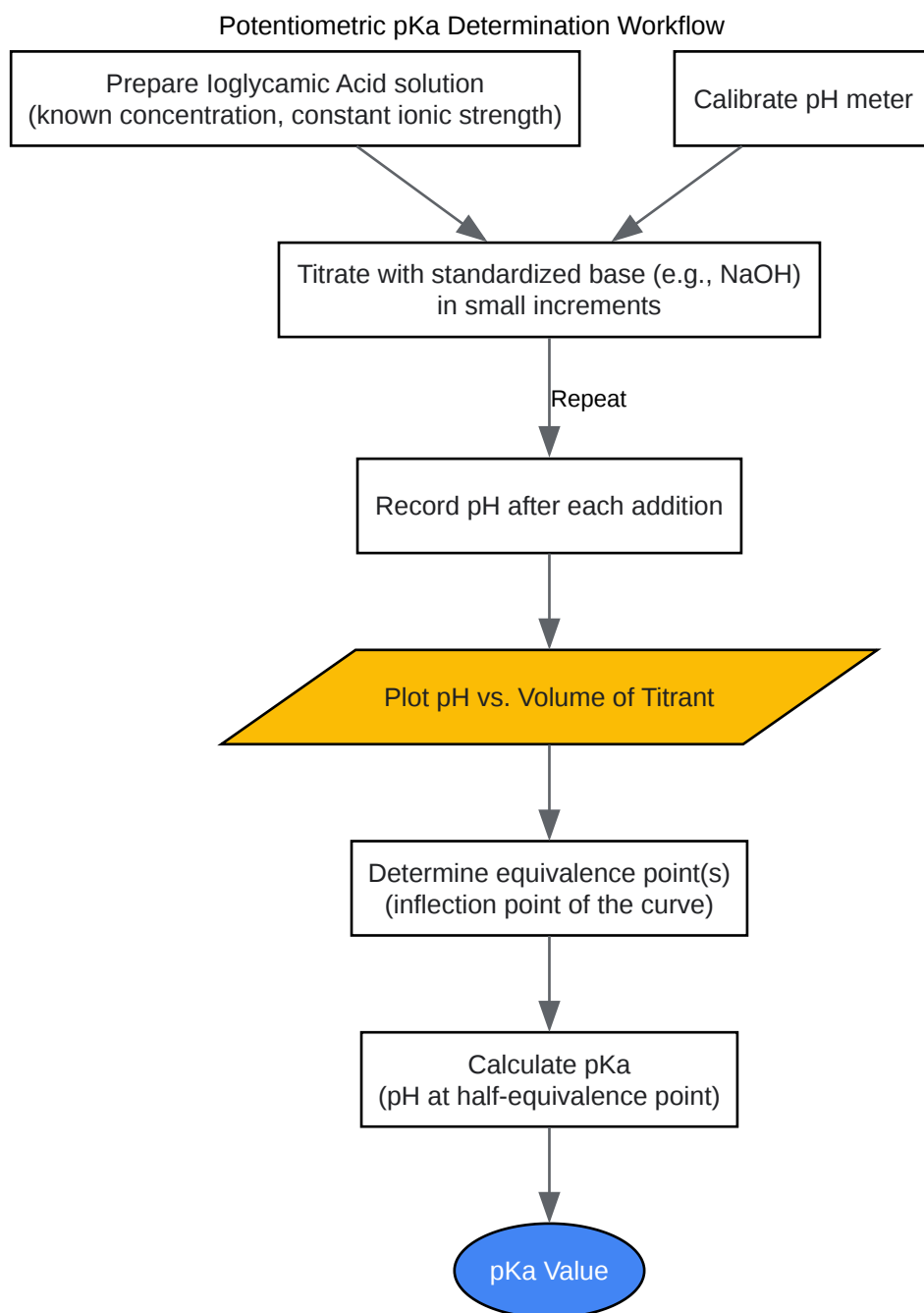
Materials:

- **loglycamic acid**
- Solvent (e.g., water, or a co-solvent system like methanol/water for sparingly soluble compounds)
- Standardized titrant solution (e.g., 0.1 M NaOH)
- Standardized acidic solution (e.g., 0.1 M HCl)
- Potassium chloride (to maintain constant ionic strength)
- Calibrated pH meter with an appropriate electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Dissolve a precisely weighed amount of **loglycamic acid** in a known volume of the chosen solvent to achieve a suitable concentration (e.g., 1 mM).
- Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.15 M).
- If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using the standardized HCl solution.
- Place the solution on a magnetic stirrer and immerse the pH electrode.

- Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. This can be determined from the inflection point of the first derivative of the curve.
- Perform the titration in triplicate to ensure reproducibility.



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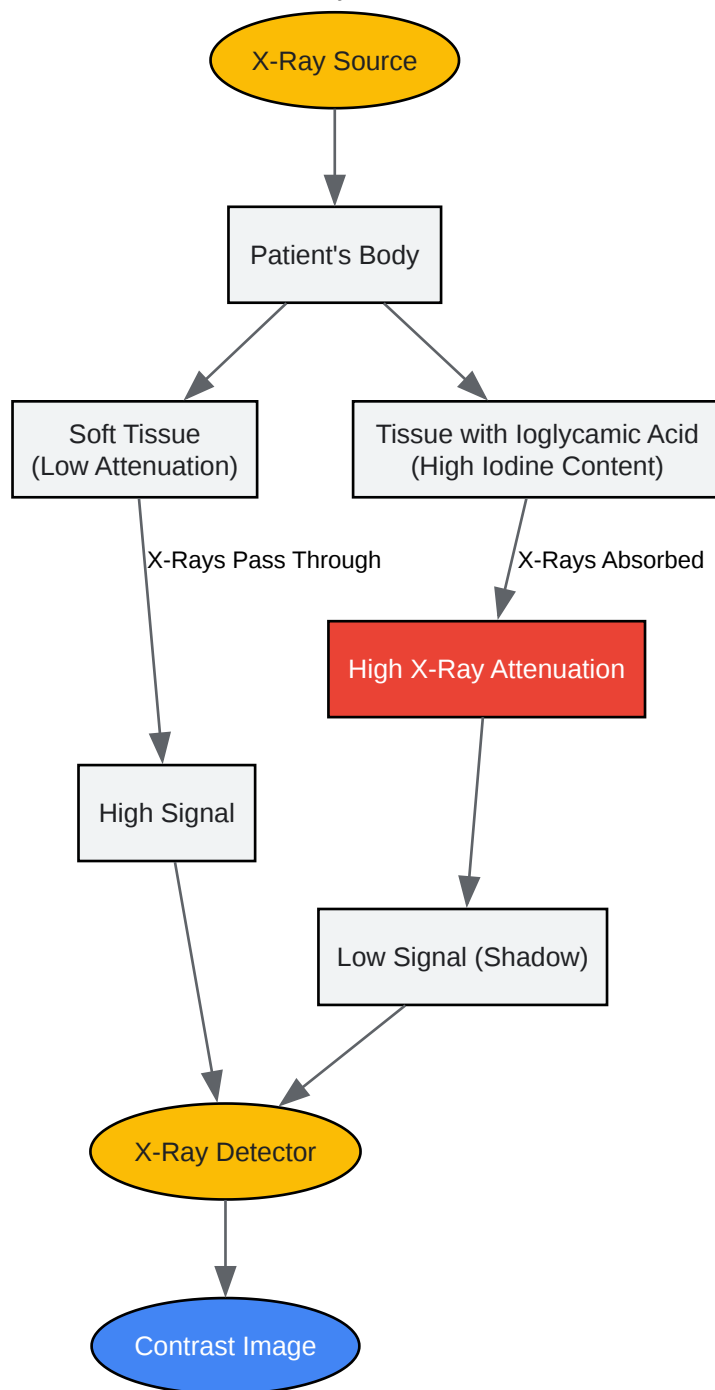
Caption: A procedural flowchart for determining the pKa of a substance via potentiometric titration.

Mechanism of Action and Biological Interactions

Radiopaque Contrast Mechanism

The primary mechanism of action for **ioglycamic acid** is physical. The six iodine atoms per molecule provide a high electron density, which significantly attenuates X-rays as they pass through the body. When administered, **ioglycamic acid** is distributed via the circulatory system, increasing the radiodensity of the tissues and fluids it enters. This difference in X-ray attenuation between the contrast-enhanced areas and surrounding tissues creates the contrast seen on a radiograph, allowing for detailed visualization of anatomical structures.

Mechanism of X-Ray Contrast Enhancement

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Caption: Logical diagram showing how **ioglycamic acid** enhances X-ray image contrast by attenuating X-rays.

Plasma Protein Binding

While specific experimental data for **ioglycamic acid** is limited, iodinated contrast agents, in general, tend to exhibit weak binding to plasma proteins. For instance, the related compound ioxaglic acid binds very weakly to plasma proteins. This property is significant as only the unbound (free) fraction of a drug is typically available to distribute into tissues and be eliminated from the body. Weak protein binding contributes to the rapid distribution and renal excretion profile of many contrast agents.

A standard method to determine the extent of plasma protein binding is equilibrium dialysis.

Equilibrium Dialysis Protocol Outline:

- A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows small molecules (like **ioglycamic acid**) to pass through but retains large proteins.
- One chamber is filled with plasma (from human or other species) and the other with a protein-free buffer.
- A known concentration of **ioglycamic acid** is added to the plasma chamber.
- The system is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached, meaning the concentration of the free drug is equal in both chambers.
- Samples are taken from both the plasma and buffer chambers.
- The total drug concentration in the plasma chamber (bound + unbound) and the drug concentration in the buffer chamber (unbound only) are measured by a suitable analytical method (e.g., LC-MS).
- The percentage of protein-bound drug can then be calculated from these concentrations.

Stability Profile

The stability of **ioglycamic acid** is a critical parameter for its formulation, storage, and clinical use. Stability studies are essential to determine its shelf-life and to identify potential degradation products.

General Stability Testing Protocol (ICH Guidelines): A comprehensive stability study for an active pharmaceutical ingredient (API) like **ioglycamic acid** would typically follow ICH (International Council for Harmonisation) guidelines.

Procedure Outline:

- **Forced Degradation Studies:** The API is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation pathways and products. This helps in developing a stability-indicating analytical method.
- **Long-Term and Accelerated Stability Studies:**
 - At least three batches of the API are placed in storage under various conditions.
 - **Long-Term Storage:** Typically $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - **Accelerated Storage:** $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- **Testing Parameters:** Samples are pulled at specified time points and tested for appearance, assay (potency), degradation products, and other relevant physicochemical properties.
- **Analytical Method:** A validated stability-indicating analytical method, typically HPLC, is used to separate and quantify the parent compound and any degradation products.

Conclusion

This technical guide has summarized the core physicochemical properties of **ioglycamic acid**, providing essential data on its chemical identity, solubility, and ionization characteristics. While specific experimental data for this compound are sparse in publicly available literature, this document outlines the standard, validated methodologies for determining these critical parameters. The provided workflows and diagrams serve as a practical reference for researchers and drug development professionals working with **ioglycamic acid** and related iodinated contrast agents. A thorough understanding of these properties is fundamental to

formulation development, quality control, and the safe and effective clinical application of this diagnostic agent.

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